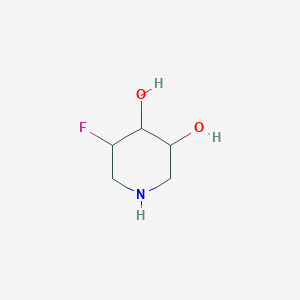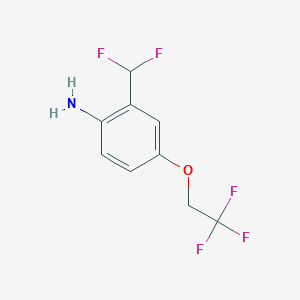
2-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline is a chemical compound characterized by the presence of both difluoromethyl and trifluoroethoxy groups attached to an aniline core
Métodos De Preparación
The synthesis of 2-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nucleophilic substitution reaction where an appropriate aniline derivative is reacted with a difluoromethylating agent and a trifluoroethoxy group donor under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
2-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen or the aromatic ring, using reagents such as alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its fluorinated groups.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparación Con Compuestos Similares
2-(Difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline can be compared with other similar compounds such as:
2-(2,2,2-Trifluoroethoxy)aniline: Lacks the difluoromethyl group, which may result in different chemical reactivity and biological activity.
4-(2,2,2-Trifluoroethoxy)aniline: Similar structure but without the difluoromethyl group, leading to variations in its applications and properties.
2-(Difluoromethyl)aniline:
These comparisons highlight the uniqueness of this compound in terms of its combined functional groups and the resulting properties.
Propiedades
Fórmula molecular |
C9H8F5NO |
|---|---|
Peso molecular |
241.16 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-4-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C9H8F5NO/c10-8(11)6-3-5(1-2-7(6)15)16-4-9(12,13)14/h1-3,8H,4,15H2 |
Clave InChI |
HVFPPFIPHWUKRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCC(F)(F)F)C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


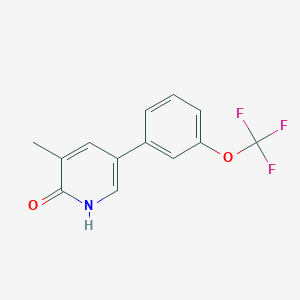

![3-Methyl-5-vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14767522.png)
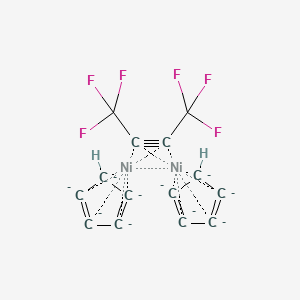
![tert-Butyl 5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14767528.png)

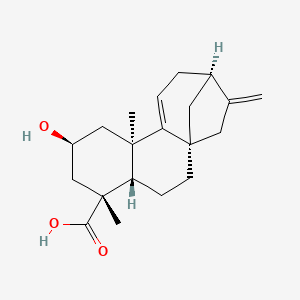
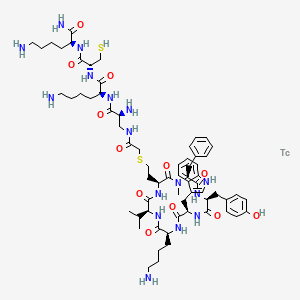
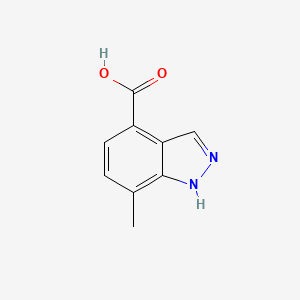


![N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14767568.png)

